![molecular formula C12H11N5 B12902170 Imidazo[1,2-a]pyrazin-8-amine, 3-(4-aminophenyl)- CAS No. 787590-48-1](/img/structure/B12902170.png)
Imidazo[1,2-a]pyrazin-8-amine, 3-(4-aminophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The structure of 3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine consists of an imidazo[1,2-a]pyrazine core with an aminophenyl group attached at the 3rd position and an amine group at the 8th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine can be achieved through various synthetic routes. One efficient method involves the iodine-catalyzed one-pot three-component condensation reaction. This reaction involves the condensation of an aryl aldehyde with 2-aminopyrazine, followed by a [4 + 1] cycloaddition with tert-butyl isocyanide. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired imidazo[1,2-a]pyrazine derivatives in good yields .
Industrial Production Methods
Industrial production of 3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines or thiols.
Major Products Formed
Oxidation: Formation of nitro derivatives or quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a fluorescent probe due to its photophysical properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s anticancer activity is attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. The imidazo[1,2-a]pyrazine core is essential for its biological activity, as it facilitates binding to the target sites and modulates their function .
Comparaison Avec Des Composés Similaires
3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring. Exhibits different biological activities and applications.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring and is known for its applications in medicinal chemistry, particularly as antiviral and anticancer agents.
Pyrrolopyrazine: Another heterocyclic compound with a pyrazine ring fused to a pyrrole ring.
The uniqueness of 3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine lies in its specific substitution pattern and the presence of both aminophenyl and amine groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
787590-48-1 |
|---|---|
Formule moléculaire |
C12H11N5 |
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C12H11N5/c13-9-3-1-8(2-4-9)10-7-16-12-11(14)15-5-6-17(10)12/h1-7H,13H2,(H2,14,15) |
Clé InChI |
NRCKGGBDYFQESD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CN=C3N2C=CN=C3N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


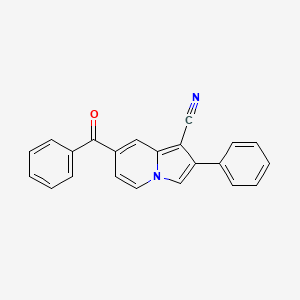


![N-[2-(Methylsulfanyl)-7-oxo[1,3]thiazolo[5,4-d]pyrimidin-6(7H)-yl]formamide](/img/structure/B12902101.png)
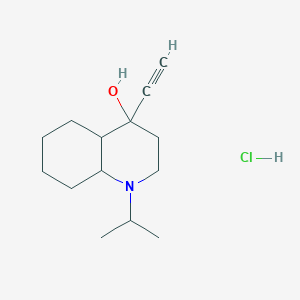
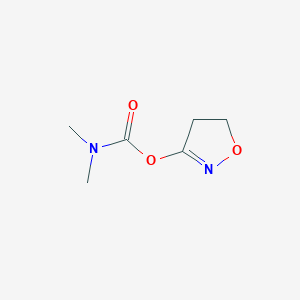
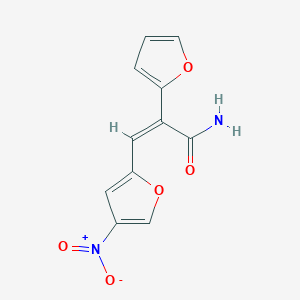
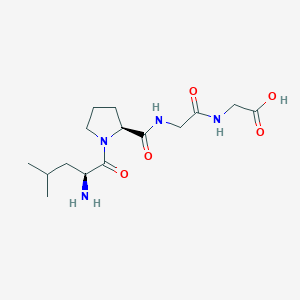
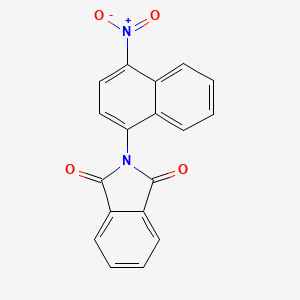

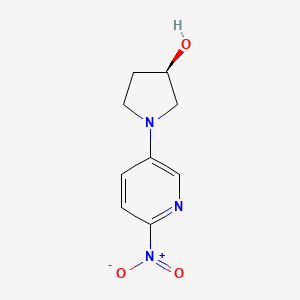
![5-({[(4-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12902167.png)
![3-(5-Anilino-2-ethoxy-4-methylphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid](/img/structure/B12902171.png)
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-2-yl}ethan-1-one](/img/structure/B12902174.png)
